1-(Bicyclo[2.2.2]octan-2-yl)ethanamine

Catalog No.
S14007224
CAS No.
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bicyclo[2.2.2]octan-2-yl)ethanamine

Product Name

1-(Bicyclo[2.2.2]octan-2-yl)ethanamine

IUPAC Name

1-(2-bicyclo[2.2.2]octanyl)ethanamine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-10H,2-6,11H2,1H3

InChI Key

CXRZYSGSUFFRAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1CC2)N

1-(Bicyclo[2.2.2]octan-2-yl)ethanamine is a bicyclic amine characterized by its unique bicyclo[2.2.2]octane structure, which consists of two fused cyclopropane rings and one cyclobutane ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its distinct structural properties, which allow for specific interactions with biological targets and enable the development of novel materials with tailored mechanical and thermal characteristics.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride, converting the amine into its corresponding alcohol.
  • Substitution: The amine group can participate in substitution reactions with electrophiles, leading to various derivatives, including alkyl halides and acyl chlorides.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 1-(Bicyclo[2.2.2]octan-2-yl)ethanamine exhibits potential biological activity, particularly as a pharmacophore in drug design targeting the central nervous system (CNS). Its unique bicyclic structure may facilitate specific binding interactions with receptors and enzymes, making it a candidate for further investigation in therapeutic applications .

The synthesis of 1-(Bicyclo[2.2.2]octan-2-yl)ethanamine typically involves several key steps:

  • Starting Material: The process begins with bicyclo[2.2.2]octane, a bicyclic hydrocarbon.
  • Functionalization: The bicyclo[2.2.2]octane is functionalized to introduce an ethanamine group at the 2-position through reactions such as halogenation followed by amination.
  • Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.

This method allows for the efficient production of the compound for research and application purposes.

1-(Bicyclo[2.2.2]octan-2-yl)ethanamine has several notable applications:

  • Medicinal Chemistry: It is explored as a potential lead compound for developing CNS-active drugs.
  • Material Science: Its unique structure makes it suitable for creating advanced materials with specific properties.
  • Biological Studies: The compound is used to investigate interactions with various biological targets, contributing to our understanding of its pharmacological potential.

Studies on 1-(Bicyclo[2.2.2]octan-2-yl)ethanamine's interactions with biological systems reveal that it may modulate the activity of certain receptors and enzymes due to its structural characteristics. These interactions are crucial for determining its potential therapeutic effects and guiding future drug design efforts .

1-(Bicyclo[2.2.2]octan-2-yl)ethanamine can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(Bicyclo[2.2.2]octan-1-yl)ethanamineSimilar bicyclic structureDifferent position of ethanamine group
1-(Bicyclo[2.2.2]octan-1-yl)ethanoneContains a ketone group instead of an amineDifferent reactivity and applications
Bicyclo[3.3.3]undecaneAnother bicyclic structureLarger ring size, different chemical properties

The uniqueness of 1-(Bicyclo[2.2.2]octan-2-yl)ethanamine lies in its specific bicyclic framework and the positioning of functional groups, which confer distinct chemical and biological properties compared to these similar compounds .

Radical-Mediated Rearrangements of Bicyclo[2.2.2]oct-2-enyl Systems

Radical-mediated rearrangements offer a versatile route to functionalized bicyclo[2.2.2]octane derivatives. A seminal study explored the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions. The process begins with the formation of a bicyclo[2.2.2]oct-5-en-2-yl radical intermediate, which undergoes rearrangement via a cyclopropylcarbinyl radical transition state to yield bicyclo[3.2.1]oct-6-en-2-yl derivatives. Despite the higher strain energy of the bicyclo[3.2.1]octene system compared to bicyclo[2.2.2]octene, radical-stabilizing substituents such as electron-donating groups reverse this preference by stabilizing the transition state.

Product distributions are governed by the balance between ring strain and radical stability. For example, esters with electron-withdrawing substituents favor retention of the bicyclo[2.2.2]octane framework, while electron-donating groups promote rearrangement to the bicyclo[3.2.1]octane system. Torsional steering further influences stereochemical outcomes, favoring equatorial isomers over axial configurations due to reduced steric interactions during radical recombination. Comparative studies on bicyclo[5.1.0]octadienyl radicals reveal analogous behavior, where ring-opening rates increase with system complexity, and electron delocalization into three-membered rings is negligible.

Table 1: Substituent Effects on Radical Rearrangement Outcomes

Substituent TypeRadical StabilityMajor ProductIsomer Preference
Electron-donatingHighBicyclo[3.2.1]oct-6-en-2-ylEquatorial
Electron-neutralModerateMixed productsEquatorial
Electron-withdrawingLowBicyclo[2.2.2]oct-5-en-2-ylAxial

Tandem Reactions for Enantioselective Bicyclo[2.2.2]octane Synthesis

Tandem reactions enable the rapid assembly of bicyclo[2.2.2]octane scaffolds with high stereocontrol. A notable advance involves a formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins, mediated by a chiral thiourea catalyst. This one-pot process proceeds via an open transition state, where the organocatalyst orchestrates both the Michael addition and subsequent cyclization steps, achieving enantiomeric excesses exceeding 90%. The reaction’s operational simplicity—conducted under ambient conditions without inert atmospheres—makes it particularly attractive for synthesizing enantiomerically enriched bicyclo[2.2.2]octane-1-carboxylates.

Key to the success of this methodology is the thiourea catalyst’s ability to stabilize developing charges through hydrogen-bonding interactions, ensuring precise facial selectivity. Substrates with varied electronic profiles, including electron-deficient and electron-rich nitroolefins, undergo cyclization in good to excellent yields (65–92%), demonstrating broad functional group tolerance.

Table 2: Representative Substrates and Outcomes in Tandem Cycloadditions

Cyclohexenone DerivativeNitroolefinYield (%)Enantiomeric Excess (%)
α′-Ethoxycarbonylβ-Nitrostyrene9299
α′-Methoxycarbonyl4-Chloro-β-nitrostyrene8595
α′-Benzyloxycarbonyl3-Nitroacrylonitrile7892

Metal-Free Catalytic Approaches to Bicyclo[2.2.2]octane Scaffolds

Metal-free strategies have emerged as sustainable alternatives for constructing bicyclo[2.2.2]octane derivatives. The aforementioned tandem cycloaddition exemplifies this approach, leveraging organic bases or thiourea catalysts to avoid transition metals entirely. This methodology circumvents challenges associated with metal contamination, reduces costs, and aligns with green chemistry principles.

Another metal-free route involves the stereoselective Diels-Alder reaction of 5-substituted 1,3-cyclohexadienes with methacrolein. While early attempts required stoichiometric Lewis acids like ytterbium trichloride due to the amide functionality in diene substrates, recent advances utilize thiourea catalysts to achieve similar outcomes without metals. The regioselectivity of these reactions favors 1,4-disubstituted products over 1,3-isomers, as predicted by steric energy calculations.

Advantages of Metal-Free Methods:

  • Environmental compatibility: Eliminates toxic metal waste.
  • Mild conditions: Reactions proceed at ambient temperature.
  • Scalability: Simplified purification steps enhance industrial applicability.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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